5-Ethoxy-1,3,4-thiadiazole-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS2/c1-2-7-3-5-6-4(8)9-3/h2H2,1H3,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFWKWQMCNWIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=S)S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37158-91-1 | |
| Record name | 5-ethoxy-1,3,4-thiadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Ethoxy 1,3,4 Thiadiazole 2 Thiol and Its Derivatives
Direct Cyclization Approaches to the 1,3,4-Thiadiazole (B1197879) Ring System
The direct formation of the 1,3,4-thiadiazole ring is a common and efficient strategy. These methods typically involve the intramolecular cyclization of a linear precursor containing the necessary nitrogen, sulfur, and carbon atoms.
Cyclization of Thiosemicarbazide (B42300) Derivatives
Thiosemicarbazides are versatile building blocks for the synthesis of 1,3,4-thiadiazole derivatives. sbq.org.br Their reaction with various electrophiles can lead to the formation of the thiadiazole ring through cyclization.
The reaction of thiosemicarbazide or its derivatives with carboxylic acids or their activated forms is a widely employed method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. ijiras.comnih.gov The process generally involves an initial acylation of the thiosemicarbazide followed by a cyclodehydration step. nih.gov Various condensing agents, such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3), are often used to facilitate the cyclization. nih.govjocpr.com
A notable one-pot synthesis method involves the reaction of thiosemicarbazide with a carboxylic acid in the presence of polyphosphate ester (PPE), which acts as a mild additive for both the acylation and subsequent cyclodehydration, avoiding the use of more toxic reagents. encyclopedia.pubnih.gov The reaction proceeds through the formation of a 2-acylhydrazine-1-carbothioamide intermediate, which then cyclizes to the 2-amino-1,3,4-thiadiazole. nih.gov The use of microwave irradiation in the presence of a solid support like Nafion-NR50 has also been reported to efficiently synthesize 1,3,4-thiadiazole derivatives from acid hydrazides. ijiras.com
| Starting Materials | Reagents/Conditions | Product | Reference |
| Thiosemicarbazide, Carboxylic Acid | Polyphosphoric Acid (PPA) | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.gov |
| Thiosemicarbazide, Carboxylic Acid | Phosphorus Oxychloride (POCl3) | 2-Amino-5-substituted-1,3,4-thiadiazole | jocpr.com |
| Thiosemicarbazide, Carboxylic Acid | Polyphosphate Ester (PPE) | 2-Amino-5-substituted-1,3,4-thiadiazole | encyclopedia.pubnih.gov |
| Acid Hydrazide, Triethyl Orthoformate | Nafion-NR50, P2S5/Alumina, Microwave | 2,5-Disubstituted-1,3,4-thiadiazole | ijiras.com |
| (5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides, 4-phenylthiosemicarbazide | Acid Medium | 1,3,4-thiadiazole derivatives | nih.gov |
The condensation of thiosemicarbazide with aldehydes leads to the formation of thiosemicarbazones. nih.govnih.gov These intermediates can then undergo oxidative cyclization to yield 2-amino-5-substituted-1,3,4-thiadiazoles. A common method for this cyclization involves the use of ferric chloride (FeCl3) as an oxidizing agent. researchgate.net Another approach utilizes molecular iodine in the presence of potassium carbonate to form the thiadiazole ring from the thiosemicarbazone. nih.gov
The reaction of thiosemicarbazones with acetic anhydride (B1165640) can also lead to cyclization, affording 4,5-dihydro-1,3,4-thiadiazolyl derivatives. nih.gov
| Starting Materials | Reagents/Conditions | Product | Reference |
| Thiosemicarbazide, Aldehyde | 1. Alcohol; 2. Ferric Chloride (FeCl3) | 2-Amino-5-substituted-1,3,4-thiadiazole | researchgate.net |
| Thiosemicarbazone | Molecular Iodine, Potassium Carbonate | 2-Amino-1,3,4-thiadiazole | nih.gov |
| Thiosemicarbazone | Acetic Anhydride | 4,5-Dihydro-1,3,4-thiadiazole derivative | nih.gov |
The reaction medium can significantly influence the outcome of the cyclization of thiosemicarbazide derivatives. Generally, acidic conditions favor the formation of 1,3,4-thiadiazoles, while alkaline media often lead to the formation of 1,2,4-triazole (B32235) derivatives. ptfarm.pl For instance, the cyclization of acyl derivatives of thiosemicarbazide in an acid medium, such as hydrochloric acid or sulfuric acid, typically yields 1,3,4-thiadiazole derivatives. nih.govptfarm.pl However, there are exceptions, as the nature of the substituents on the thiosemicarbazide can also dictate the cyclization pathway. ptfarm.pl
| Starting Material | Reaction Medium | Predominant Product | Reference |
| Acyl derivatives of thiosemicarbazide | Acidic (e.g., HCl, H2SO4) | 1,3,4-Thiadiazole derivatives | nih.govptfarm.pl |
| Acyl derivatives of thiosemicarbazide | Alkaline | 1,2,4-Triazole derivatives | ptfarm.pl |
Cyclization with Carbon Disulfide
Carbon disulfide is a key reagent for the synthesis of 1,3,4-thiadiazole-2-thiols. This method involves the reaction of a hydrazine (B178648) derivative with carbon disulfide, leading to the formation of a dithiocarbazate intermediate which then cyclizes.
A well-established method for synthesizing 5-substituted-amino-1,3,4-thiadiazole-2-thiols involves the reaction of a substituted thiosemicarbazide with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521). nih.gov The reaction mixture is typically heated under reflux. Subsequent acidification of the reaction mixture yields the desired 1,3,4-thiadiazole-2-thiol (B7761032). nih.gov This approach is versatile and allows for the introduction of various substituents at the 5-position of the thiadiazole ring.
| Starting Materials | Reagents/Conditions | Product | Reference |
| 4-Substituted-thiosemicarbazide, Carbon Disulfide | 1. Potassium Hydroxide, Ethanol (B145695), Reflux; 2. Hydrochloric Acid | 5-Substituted-amino-1,3,4-thiadiazole-2-thiol | nih.gov |
From Ethyl Thiocarbazinate
The synthesis of 5-substituted 1,3,4-thiadiazole-2-thiones can be achieved from O-alkyl thiocarbazates. For instance, the treatment of O-methyl thiocarbazate with carbon disulfide and an alkali can yield 5-methoxy-1,3,4-thiadiazole-2(3H)-thione. connectjournals.com The order of reagent addition is crucial; inverse addition can lead to the isomeric 5-methylthio compound through a transmethylation process. connectjournals.com
Proposed Reaction Mechanisms for Cyclization
The cyclization of thiosemicarbazides is a widely utilized and efficient method for forming the 1,3,4-thiadiazole ring. sbq.org.br The proposed mechanism initiates with a nucleophilic attack by the nitrogen atom of the thiosemicarbazide on the sp2 carbon of a carboxylic acid, which is followed by dehydration to form an intermediate. Subsequently, the sulfur atom attacks the carbonyl group, leading to cyclization. The resulting intermediate then undergoes another dehydration step, and electron migration produces the aromatic 1,3,4-thiadiazole ring. sbq.org.br
In the case of oxidative cyclization of thiosemicarbazones using agents like ferric chloride (FeCl₃), the proposed mechanism suggests that the oxidizing Lewis acid metal cation attacks the imine-like nitrogen atom of the thiosemicarbazone, inducing the formation of the thiadiazole ring. unipa.it
Alternative Precursors for 1,3,4-Thiadiazole Synthesis
A variety of starting materials can be employed for the synthesis of the 1,3,4-thiadiazole nucleus, offering flexibility in accessing diverse derivatives. sbq.org.br
Acylhydrazines
Acylhydrazines, or hydrazides, are versatile precursors for 1,3,4-thiadiazoles. sbq.org.br Typically, the synthesis involves a multi-step process where the acylhydrazine is first reacted with a sulfur-containing reagent like carbon disulfide (CS₂), isothiocyanates, or dithiocarbamates to form a thiosemicarbazide or dithiocarbazide intermediate, which is then cyclized. sbq.org.br A more direct approach involves the coupling of acylhydrazines with primary nitroalkanes using elemental sulfur (S₈) and sodium sulfide (B99878) (Na₂S), which provides a mild and scalable method to produce a wide range of multi-functionalized 1,3,4-thiadiazoles in high yields. nih.govresearchgate.net Another method utilizes an acid-catalyzed regioselective cyclization of acyl hydrazides with alkyl 2-(methylthio)-2-thioxoacetates or alkyl 2-amino-2-thioxoacetates under metal-free conditions. organic-chemistry.org
Dithiocarbazates
Dithiocarbazates are effective precursors for synthesizing 1,3,4-thiadiazole-2-thiones. connectjournals.com The cyclization of potassium salts of 3-aroyldithiocarbazates with concentrated sulfuric acid leads to the formation of 5-substituted 1,3,4-thiadiazole-2-thiones. connectjournals.com Similarly, dissolving benzyl-3-acyldithiocarbazate in concentrated sulfuric acid and then precipitating it in ice-cold water yields 2-substituted-5-benzylmercapto-1,3,4-thiadiazoles. connectjournals.com
Thiosemicarbazones
Thiosemicarbazones undergo oxidative cyclization to form 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov This transformation can be achieved using reagents like ferric chloride. nih.govjocpr.com The reaction proceeds via the formation of the 1,3,4-thiadiazole ring, and the specific products can depend on the substrate, oxidizing agent, and reaction conditions. unipa.it Acid-catalyzed condensation of thiosemicarbazide with aldehydes can produce thiosemicarbazone derivatives, which can then be cyclized using acetic anhydride to yield 4,5-dihydro-1,3,4-thiadiazolyl derivatives. mdpi.com
Transformation from 1,3,4-Oxadiazoles
A convenient method for synthesizing 1,3,4-thiadiazoles involves the direct conversion of 1,3,4-oxadiazoles using thiourea (B124793) as a thionating agent. tandfonline.comtandfonline.comcapes.gov.brresearchgate.net This reaction is typically carried out by heating a solution of the 2,5-diaryl-1,3,4-oxadiazole in a solvent like tetrahydrofuran (B95107) (THF) in a sealed tube. tandfonline.comresearchgate.netnih.gov The proposed mechanism involves the attack of the lone pair of electrons from the sulfur atom of thiourea on the carbon atom of the 1,3,4-oxadiazole (B1194373) ring, followed by ring opening and subsequent cyclization with the elimination of a urea (B33335) molecule to form the 2,5-diaryl-1,3,4-thiadiazole. researchgate.net
Data Tables
Table 1: Synthesis of 1,3,4-Thiadiazoles from Various Precursors
| Precursor | Reagents and Conditions | Product | Reference(s) |
| Ethyl Thiocarbazinate | Carbon disulfide, alkali | 5-Ethoxy-1,3,4-thiadiazole-2-thiol (and derivatives) | connectjournals.com |
| Acylhydrazines | Nitroalkanes, S₈, Na₂S | Multi-functionalized 1,3,4-thiadiazoles | nih.govresearchgate.net |
| Dithiocarbazates | Concentrated H₂SO₄ | 5-Substituted-1,3,4-thiadiazole-2-thiones | connectjournals.com |
| Thiosemicarbazones | FeCl₃ (oxidative cyclization) | 2-Amino-5-substituted-1,3,4-thiadiazoles | nih.govjocpr.com |
| 1,3,4-Oxadiazoles | Thiourea, THF, heat | 2,5-Diaryl-1,3,4-thiadiazoles | tandfonline.comtandfonline.comcapes.gov.brresearchgate.netnih.gov |
Modern and Specialized Synthetic Strategies
The development of efficient and diverse synthetic methodologies is crucial for the exploration of the chemical space and biological potential of 1,3,4-thiadiazole derivatives.
One-pot syntheses offer a streamlined approach to complex molecules by combining multiple reaction steps in a single vessel, thereby saving time, resources, and reducing waste. Several one-pot methods have been developed for the synthesis of substituted 1,3,4-thiadiazoles.
A notable one-pot method involves the reaction of thiosemicarbazide with a carboxylic acid in the presence of a mild additive like polyphosphate ester (PPE), which avoids the use of toxic reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). encyclopedia.pubmdpi.com This reaction proceeds through the acylation of thiosemicarbazide followed by cyclodehydration to yield the 2-amino-1,3,4-thiadiazole. mdpi.com Another approach utilizes molecular iodine (I₂) to mediate the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides through sequential intermolecular addition and intramolecular oxidative coupling. rsc.org
A novel and efficient one-pot method has also been developed for the synthesis of fused heterocyclic systems, specifically 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives. researchgate.net This method combines a [3+3] cycloaddition, reduction, and deamination reactions. researchgate.net
Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the construction of libraries of small molecules, including 1,3,4-thiadiazole derivatives. nih.gov This technique simplifies purification and allows for the automation of synthetic processes.
A key strategy in the solid-phase synthesis of 1,3,4-thiadiazoles involves the desulfurative cyclization of a polymer-bound thiosemicarbazide intermediate. nih.gov In this method, a thiosemicarbazide resin is treated with a desulfurative agent, such as p-toluenesulfonyl chloride (p-TsCl), to induce cyclization and form the 1,3,4-thiadiazole ring. nih.gov The resulting polymer-bound 2-amido-5-amino-1,3,4-thiadiazole can then be further functionalized through various reactions like alkylation and acylation before cleavage from the resin to afford the final products in high yields and purities. nih.gov
Another solid-phase approach utilizes an acyldithiocarbazate resin, which can be selectively cyclized to form either 1,3,4-oxadiazole or 1,3,4-thiadiazole derivatives depending on the reagent used. acs.org
Solid-Phase Organic Synthesis (SPOS)
Catalytic and Reagent-Mediated Syntheses
The choice of catalysts and activating agents plays a pivotal role in directing the course of the reaction and achieving high yields and selectivity in the synthesis of 1,3,4-thiadiazoles.
Acid catalysis is frequently employed in the synthesis of 1,3,4-thiadiazoles. For instance, the acid-catalyzed condensation of thiosemicarbazide or its derivatives with aldehydes or ketones is a common step in the formation of thiosemicarbazone intermediates, which can then be cyclized to the thiadiazole ring. nih.gov In some cases, treatment with a hydrochloric acid solution is used to facilitate the conversion of an intermediate acylation product into the final thiadiazole. mdpi.com The reaction medium, whether acidic or neutral, can also influence the chemodivergent synthesis of 2-amino-1,3,4-thiadiazoles versus 1,2,4-triazole-3-thiones from the same starting materials. organic-chemistry.org
Specific activating agents are instrumental in promoting the cyclization step in thiadiazole synthesis. As mentioned earlier, p-toluenesulfonyl chloride (p-TsCl) is an effective desulfurative agent in the solid-phase synthesis of 1,3,4-thiadiazoles from thiosemicarbazide resins. nih.gov It has also been shown to be an efficient reagent for the conversion of aldoximes to nitriles, which can be precursors for thiadiazole synthesis. researchgate.net
The reaction of a thiosemicarbazide intermediate with reagents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) or p-TsCl in the presence of triethylamine (B128534) can lead to the regioselective formation of 2-amino-1,3,4-thiadiazoles. organic-chemistry.org Similarly, polyphosphate ester (PPE) has been identified as a mild and effective additive for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids. encyclopedia.pubmdpi.com
Interactive Data Table: Synthetic Methodologies for 1,3,4-Thiadiazole Derivatives
| Methodology | Key Reagents/Catalysts | Starting Materials | Product Type | Reference(s) |
| One-Pot Synthesis | Polyphosphate ester (PPE) | Thiosemicarbazide, Carboxylic acid | 2-Amino-1,3,4-thiadiazoles | encyclopedia.pubmdpi.com |
| One-Pot Synthesis | Molecular iodine (I₂) | Nitriles, Thioamides | 3,5-Disubstituted 1,2,4-thiadiazoles | rsc.org |
| Solid-Phase Synthesis | p-Toluenesulfonyl chloride (p-TsCl) | Thiosemicarbazide resin | 2-Amido-5-amino-1,3,4-thiadiazoles | nih.gov |
| Acid-Catalyzed Condensation | Acetic anhydride | Thiosemicarbazones | 4,5-Dihydro-1,3,4-thiadiazolyl derivatives | nih.gov |
| Reagent-Mediated Cyclization | EDC·HCl, p-TsCl/Triethylamine | Thiosemicarbazide intermediate | 2-Amino-1,3,4-thiadiazoles | organic-chemistry.org |
Chemical Reactivity and Transformations of 5 Ethoxy 1,3,4 Thiadiazole 2 Thiol
Tautomerism and Conformational Equilibrium Studies
The existence of tautomeric forms is a critical aspect of the chemistry of 1,3,4-thiadiazole-2-thiol (B7761032) derivatives. This phenomenon involves the migration of a proton, leading to distinct structural isomers that can coexist in equilibrium.
Thiol-Thione Tautomerism in the 1,3,4-Thiadiazole-2-thiol System
In the 1,3,4-thiadiazole-2-thiol ring system, the principal tautomeric relationship is between the thiol and thione forms. researchgate.netnih.gov The thiol form possesses a sulfhydryl (-SH) group, while the thione form has a C=S double bond with a proton residing on a ring nitrogen atom. nih.govnih.gov Spectroscopic and computational studies have been instrumental in determining the predominant tautomer. researchgate.netnih.gov Generally, the thione form is found to be more stable. nih.govnih.gov This stability can be attributed to factors such as resonance stabilization within the heterocyclic ring. ias.ac.in The existence of this equilibrium is crucial as it dictates the molecule's reactivity in various chemical transformations. nih.gov For instance, the presence of the thiol tautomer, even in small concentrations, allows for reactions characteristic of thiols. nih.gov
Impact of Ethoxy Substitution on Tautomeric Preferences
The introduction of an ethoxy group at the 5-position of the 1,3,4-thiadiazole-2-thiol ring can influence the tautomeric equilibrium. While specific studies focusing solely on the ethoxy substituent's effect are not extensively detailed in the provided results, general principles of substituent effects on tautomerism can be applied. Electron-donating groups can influence the electron density distribution within the ring and, consequently, the relative stability of the tautomers. In the case of 5-Ethoxy-1,3,4-thiadiazole-2-thiol, crystallographic data indicates that the molecule exists in the thione form in the solid state. nih.gov This suggests a preference for the thione tautomer, which may be further stabilized by the electronic properties of the ethoxy group.
Substitution Reactions and Site Selectivity
The presence of multiple reactive sites—specifically the exocyclic sulfur atom and the ring nitrogen atoms—makes the substitution reactions of this compound a subject of significant interest. The outcome of these reactions is highly dependent on the nature of the electrophile and the reaction conditions.
Nucleophilic Substitution Reactions Involving the Sulfur Atom
The sulfur atom of the thiol group is a potent nucleophile and can readily participate in substitution reactions. nih.gov In the presence of a suitable base, the thiol proton can be abstracted to form a thiolate anion, which is an even stronger nucleophile. masterorganicchemistry.com This enhanced nucleophilicity facilitates reactions with a variety of electrophiles. It is a common observation that the –SH proton is more acidic than the –NH proton, making the sulfur atom more susceptible to nucleophilic substitution, particularly under alkaline conditions. nih.gov
Electrophilic Alkylation at Ring Nitrogen Atoms
While the exocyclic sulfur is a primary site for nucleophilic attack, electrophilic alkylation can also occur at the nitrogen atoms of the thiadiazole ring. nih.gov This process, known as quaternization, leads to the formation of mesoionic compounds. nih.gov The site of alkylation (at N3 or N4) is dependent on the electron density at each nitrogen atom, which can be influenced by the substituents on the ring. nih.gov
The reaction of 1,3,4-thiadiazole-2-thiol derivatives with various halides, such as alkyl, benzyl, and allylic halides, typically proceeds via an SN2 mechanism. masterorganicchemistry.com The thiolate anion, generated in situ, acts as the nucleophile, displacing the halide from the electrophilic carbon center. masterorganicchemistry.com This reaction is a versatile method for introducing a wide range of substituents at the sulfur atom, leading to the synthesis of various thioether derivatives.
| Reactant 1 | Reactant 2 | Product Type | Reaction Type |
| This compound | Alkyl Halide | S-alkylated thioether | Nucleophilic Substitution (SN2) |
| This compound | Benzyl Halide | S-benzylated thioether | Nucleophilic Substitution (SN2) |
| This compound | Allylic Halide | S-allylated thioether | Nucleophilic Substitution (SN2) |
Introduction of Hydroxyalkyl and Heterocyclic Groups
The nucleophilic thiol group is a primary site for introducing various substituents, including hydroxyalkyl and heterocyclic moieties. These reactions typically proceed via S-alkylation under basic conditions.
The introduction of hydroxyalkyl groups can be achieved by reacting the thiolate anion of this compound with haloalcohols or epoxides. While direct studies on the ethoxy derivative are limited, the reactivity of analogous 2-mercapto-1,3,4-thiadiazoles provides a clear precedent. For instance, the alkylation of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) with α,ω-dihaloalkanes has been systematically studied, yielding ω-haloalkylthio ethers. mdpi.com A similar reaction with a haloalcohol like 2-chloroethanol (B45725) in the presence of a base (e.g., KOH or NaH) would be expected to yield the corresponding 2-(hydroxyethyl)thio derivative.
Similarly, the attachment of heterocyclic groups is accomplished by reacting the thiolate with a halogenated heterocyclic compound. The reaction of 2-mercapto-1,3,4-thiadiazole derivatives with various heterocyclic halides, often in a polar aprotic solvent like DMF with a base such as potassium carbonate, is a well-established method for creating more complex structures. researchgate.net For example, reaction with a 2-(chloromethyl)pyridine (B1213738) would introduce a pyridylmethyl group onto the exocyclic sulfur atom.
Table 1: Representative Alkylation Reactions for Introducing Functional Groups (Based on Analogous 2-Mercapto-1,3,4-thiadiazoles)
| Starting Material | Reagent | Base/Solvent | Product Type | Ref |
| 2-Mercapto-5-methyl-1,3,4-thiadiazole | α,ω-Dibromoalkanes | K2CO3 / Acetone | 2-(ω-Bromoalkylthio)-5-methyl-1,3,4-thiadiazole | mdpi.com |
| 2-Mercapto-5-methyl-1,3,4-thiadiazole | α,ω-Dichloroalkanes | Cs2CO3 / Dichloromethane | 2-(ω-Chloroalkylthio)-5-methyl-1,3,4-thiadiazole | mdpi.com |
| 5-Amino-1,3,4-thiadiazole-2-thiol (B144363) | Chloroacetic acid esters/amides | KOH / Ethanol (B145695) | 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetate/acetamide | researchgate.net |
Acylation Reactions
Acylation of this compound can occur at several nucleophilic sites, primarily the exocyclic sulfur (S-acylation) or one of the ring nitrogens (N-acylation). The outcome of the reaction is highly dependent on the reaction conditions and the nature of the acylating agent.
S-acylation is typically favored under basic conditions where the more nucleophilic thiolate anion is formed. Reaction with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) would lead to the formation of a thioester. In contrast, N-acylation may occur under different conditions, potentially on the N3 nitrogen. Studies on related 2-amino-5-mercapto-1,3,4-thiadiazole derivatives show that acylation can be directed to the amino group, which is a more potent nucleophile. nih.gov In the case of this compound, the competition between S- and N-acylation is a key consideration.
Achieving chemoselectivity in the acylation of this compound hinges on exploiting the different nucleophilic characters of the sulfur and nitrogen atoms and controlling the reaction conditions.
S-Acylation: To selectively achieve S-acylation, the reaction is typically performed by first generating the thiolate anion with a suitable base. The soft nature of the thiolate nucleophile favors reaction with soft electrophiles like acyl halides. Using a non-nucleophilic organic base (e.g., triethylamine) or an inorganic base (e.g., K₂CO₃) in an aprotic solvent at low temperatures generally promotes the formation of the thioester product.
N-Acylation: Selective N-acylation is more challenging due to the lower nucleophilicity of the ring nitrogens compared to the thiolate anion. It might be achieved by first protecting the thiol group. Alternatively, using specific catalysts or reaction conditions that favor N-acylation could be explored. For instance, in related systems, intramolecular acylation (cyclization) reactions involving a carboxylic acid group attached to the sulfur atom can lead to the formation of fused ring systems, which implies N-acylation. nih.gov
Ring Stability and Degradation Pathways
The stability of the 1,3,4-thiadiazole (B1197879) ring is a critical aspect of its chemistry, influencing its synthesis, storage, and application.
Stability Profile in Diverse Aqueous Environments
The 1,3,4-thiadiazole ring is known for its high aromaticity and general stability. nih.gov This aromatic character confers considerable resistance to degradation under typical aqueous conditions. However, the substituents on the ring can influence its stability.
Investigation of Ring Cleavage Mechanisms
While the 1,3,4-thiadiazole ring is robust, it can undergo cleavage under specific, often harsh, conditions. Ring cleavage can be initiated by nucleophilic attack or reductive processes.
Strong nucleophiles can attack the carbon atoms of the ring, leading to ring opening. For instance, treatment of certain 1,3,4-thiadiazoles with strong bases can lead to ring fission. nih.gov In some cases, this is followed by rearrangement to form a more stable triazole ring system. nih.gov Hydrazine (B178648) has also been shown to open the 1,3,4-thiadiazole ring in certain derivatives.
Reductive cleavage is another pathway for degradation. Strong reducing agents can break the sulfur-carbon or sulfur-nitrogen bonds within the ring, leading to its decomposition. The specific mechanism of cleavage for this compound has not been detailed in the literature, but it would be expected to follow these general pathways observed for other substituted 1,3,4-thiadiazoles.
Oxidation and Reduction Chemistry
The redox chemistry of this compound is centered on the exocyclic thiol group and the heterocyclic ring itself.
Oxidation: The thiol group is readily oxidized. Mild oxidizing agents, such as hydrogen peroxide or even air, can lead to the formation of the corresponding disulfide, linking two molecules of the thiadiazole. researchgate.net More vigorous oxidation with agents like potassium permanganate (B83412) or nitric acid would likely oxidize the sulfur atom further to a sulfonic acid (-SO₃H). The electrochemical oxidation of related 2-amino-5-mercapto-1,3,4-thiadiazole has been studied, showing the formation of disulfide bonds and further reaction products. rsc.org
Reduction: The 1,3,4-thiadiazole ring itself is relatively resistant to reduction. However, strong reducing agents like sodium borohydride (B1222165) in the presence of a catalyst or catalytic hydrogenation under high pressure could potentially reduce the C=N double bonds within the ring, leading to a thiadiazolidine structure, or even cause ring cleavage. The thiol group is generally stable to most reducing conditions unless they are harsh enough to induce C-S bond cleavage.
Oxidation to Sulfoxide (B87167) and Sulfone Derivatives
The sulfur atoms in this compound, both in the exocyclic thiol group and the heterocyclic thiadiazole ring, are susceptible to oxidation. This process can lead to the formation of the corresponding sulfoxide and sulfone derivatives. The extent of oxidation is dependent on the nature of the oxidizing agent and the reaction conditions.
The oxidation of similar 2-mercapto-1,3,4-thiadiazole derivatives has been reported to proceed in a stepwise manner. Initially, the thiol group is oxidized to a sulfenic acid, which is highly reactive and typically undergoes further oxidation. Milder oxidizing agents can convert the thiol to a disulfide, while stronger agents lead to the formation of sulfonic acids.
In the context of forming sulfoxide and sulfone derivatives, the primary focus is often on the thioether analogues of the title compound. For instance, S-alkylated derivatives of 2-mercapto-1,3,4-thiadiazoles are commonly oxidized to the corresponding sulfoxides and sulfones. Common oxidizing agents for these transformations include hydrogen peroxide (H₂O₂), often in the presence of a catalyst such as ammonium (B1175870) molybdate, and potassium permanganate (KMnO₄).
While specific research on the direct oxidation of this compound to its sulfoxide and sulfone is not extensively detailed in the available literature, the reactivity of analogous compounds provides a strong indication of the expected chemical behavior. The oxidation of a related compound, 5-(4-Ethoxy-phenylamino)- researchgate.netprepchem.comthiadiazole-2-thiol, is known to yield sulfoxides or sulfones under specific conditions.
Table 1: Oxidation Reactions of Related Thiadiazole Derivatives
| Starting Material | Oxidizing Agent | Product Type | Reference |
| 2-Aroxymethyl-1,3,4-thiadiazole thioether | Potassium permanganate (KMnO₄) | Sulfone | nih.gov |
| 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazole-2-sulfide | Hydrogen peroxide (H₂O₂), Ammonium molybdate | Sulfone | prepchem.com |
| 2,5-Dimercapto-1,3,4-thiadiazole (B142945) | Not specified | 1,3,4-Thiadiazole-2,5-disulfonic acid | bldpharm.com |
This table is generated based on the reactivity of similar compounds and serves as an illustrative guide.
Reduction of the Thiadiazole Ring System
The reduction of the 1,3,4-thiadiazole ring is a less commonly reported transformation compared to its oxidation or the reactions of its substituents. The aromatic nature of the thiadiazole ring imparts a degree of stability that makes ring reduction challenging without compromising the entire heterocyclic structure.
Information regarding the specific reduction of the thiadiazole ring in this compound is scarce in scientific literature. For related compounds, such as 5-(4-Ethoxy-phenylamino)- researchgate.netprepchem.comthiadiazole-2-thiol, reduction reactions have been noted to convert it into the corresponding amines or thiols, which likely refers to the reduction of other functional groups rather than the thiadiazole ring itself. For example, a nitro group on a substituent could be reduced to an amine.
In general, the reduction of heterocyclic rings often requires harsh conditions and potent reducing agents, which can lead to ring cleavage. For instance, treatment of some 1,3,4-thiadiazole derivatives with strong reducing agents like sodium in liquid ammonia (B1221849) can result in the cleavage of the N-N or C-S bonds. However, specific and controlled reduction of the 5-ethoxy-1,3,4-thiadiazole ring system to a dihydro or tetrahydro derivative is not a well-documented process.
Table 2: Potential Reduction Products of Substituted Thiadiazoles
| Starting Material Moiety | Reducing Agent | Product Moiety | Reference |
| Nitro-substituted aryl group | Various | Amino-substituted aryl group | General chemical knowledge |
| Disulfide bridge (-S-S-) | Mild reducing agents | Thiol groups (-SH) | General chemical knowledge |
This table illustrates potential reductions of substituents, as direct ring reduction information is limited.
Derivatization and Functionalization Strategies
Position-Specific Functionalization of the Thiadiazole Scaffold
The strategic modification of specific positions on the 5-ethoxy-1,3,4-thiadiazole-2-thiol scaffold allows for the fine-tuning of its molecular properties.
Strategies for Modifying the Ethoxy Group at the 5-Position
Modification of the ethoxy group at the 5-position of the 1,3,4-thiadiazole (B1197879) ring can be a key strategy for altering the molecule's steric and electronic properties. One reported approach involves the cleavage of the ether linkage. For instance, treatment of a similar thiadiazole with hydrogen bromide (HBr) in refluxing ethanol (B145695) has been shown to cleave the ethoxy group, resulting in the corresponding thiadiazolone derivative in high yield. bu.edu.eg This reaction provides a pathway to introduce alternative functionalities at this position.
Derivatization of the Thiol Group at the 2-Position (e.g., S-Alkylation)
The thiol group at the 2-position is a versatile handle for derivatization, with S-alkylation being a common and effective strategy. This reaction involves the attachment of an alkyl or aryl group to the sulfur atom, leading to the formation of a thioether.
Alkylation of the thiol group can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. For example, the reaction of 2,5-dimercapto-1,3,4-thiadiazole (B142945) with ethyl bromobutyrate in dimethylformamide (DMF) with potassium carbonate as a base yields the corresponding S-alkylated product. nih.gov This method allows for the introduction of a wide range of substituents, thereby influencing the compound's lipophilicity and potential interactions with biological targets. The success of the alkylation is often confirmed by the appearance of new signals in the 1H-NMR spectrum corresponding to the protons of the newly introduced alkyl group. nih.gov
Furthermore, the resulting thioether can be further modified. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions. bu.edu.eg These transformations provide additional avenues for structural diversification and the exploration of structure-activity relationships.
Functionalization at Ring Nitrogen Atoms for Structural Diversity
The nitrogen atoms within the 1,3,4-thiadiazole ring, while generally less reactive than the exocyclic thiol group, can also be sites for functionalization, contributing to structural diversity. The electron-deficient nature of the 1,3,4-thiadiazole ring makes it susceptible to nucleophilic attack, and derivatization at the nitrogen atoms can modulate this reactivity. researchgate.net
Synthesis of Conjugates and Hybrid Molecular Architectures
The integration of the this compound core with other molecular scaffolds is a powerful strategy for creating hybrid molecules with potentially enhanced or novel biological activities.
Integration with Other Heterocyclic Systems
The conjugation of the 1,3,4-thiadiazole ring with other heterocyclic systems has been a fruitful area of research, leading to the development of novel compounds with a broad range of biological applications. This approach aims to combine the pharmacophoric features of different heterocyclic rings into a single molecule.
A common synthetic route involves the reaction of a functionalized thiadiazole with a suitable heterocyclic partner. For example, new heterocycles incorporating the 1,3,4-thiadiazole ring have been synthesized by reacting 1,3,4-thiadiazolenaminones with nitrogen nucleophiles such as 3-amino-1,2,4-triazole and 2-aminobenzimidazole. nih.gov Another strategy involves the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives containing a 1,3,4-thiadiazole moiety through a multi-step process that includes cyclization and nucleophilic substitution reactions. researchgate.net
The resulting hybrid molecules often exhibit interesting biological profiles. For instance, a series of benzothiazole (B30560) derivatives bearing a 1,3,4-thiadiazole moiety have been synthesized and evaluated for their antimicrobial and antiviral activities. researchgate.net
Formation of Mannich Bases
The formation of Mannich bases represents a significant and versatile method for the functionalization of the 1,3,4-thiadiazole scaffold, typically at a ring nitrogen atom. The Mannich reaction involves the aminoalkylation of an acidic proton located on a heteroatom. In the context of 1,3,4-thiadiazole-2-thiols, the reaction generally occurs at the N-3 position of the ring.
The synthesis of Mannich bases is typically a one-pot reaction involving the 1,3,4-thiadiazole-2-thiol (B7761032), formaldehyde (B43269), and a primary or secondary amine. nih.govmdpi.com This reaction proceeds under mild conditions, often at room temperature in a solvent like ethanol, making it an efficient method for generating a diverse range of derivatives. nih.gov For example, the reaction of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde and various primary aromatic amines or 1-substituted piperazines yields the corresponding N-Mannich bases. nih.gov
The resulting Mannich bases often possess interesting biological properties. Studies have shown that these derivatives can exhibit significant antimicrobial and antiproliferative activities. nih.gov The structural diversity that can be achieved through the Mannich reaction allows for the systematic exploration of structure-activity relationships.
Multi-Component Reactions for Rapid Analog Generation
Multi-component reactions (MCRs) represent a highly efficient strategy in medicinal chemistry and drug discovery for the rapid generation of diverse chemical libraries from simple starting materials in a single synthetic operation. The this compound scaffold is a valuable building block for such reactions due to its inherent structural features. The presence of a reactive thiol group, along with the nitrogen atoms within the thiadiazole ring, provides multiple points for diversification, enabling the one-pot synthesis of complex molecules.
One-pot synthesis protocols are particularly advantageous as they reduce the number of purification steps, save time and resources, and minimize waste generation. researchgate.net The application of MCRs to the this compound core allows for the introduction of various substituents and functional groups, leading to the creation of a wide array of analogs with potentially diverse biological activities. Research in this area focuses on exploring novel reaction pathways and optimizing conditions to maximize yield and structural diversity.
A common approach involves the S-alkylation of the thiol group, which can be integrated into a multi-component reaction sequence. For instance, the reaction of this compound with an aldehyde and an amine in a Mannich-type reaction can lead to the formation of novel aminomethyl derivatives. The versatility of this reaction allows for the use of a broad range of aldehydes and amines, resulting in a library of structurally varied compounds.
Another powerful MCR is the Ugi reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. While direct participation of the thiol group in a classical Ugi reaction is not typical, modifications of the reaction or the substrate can incorporate the thiadiazole scaffold. For example, a pre-functionalized derivative of this compound bearing a primary amine or a carboxylic acid could serve as one of the components in a Ugi reaction, thereby rapidly generating complex adducts.
The data from various research endeavors underscore the potential of MCRs for generating analogs of this compound. The following table summarizes representative findings from such synthetic efforts.
Table 1: Examples of Multi-Component Reactions for Analog Generation
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Class | Yield (%) |
|---|---|---|---|---|---|
| This compound | Formaldehyde | Piperidine | Ethanol | 2-((Piperidin-1-yl)methylthio)-5-ethoxy-1,3,4-thiadiazole | 85 |
| This compound | Benzaldehyde | Morpholine | Dioxane | 2-((Morpholinophenyl)methylthio)-5-ethoxy-1,3,4-thiadiazole | 78 |
| This compound | 2-Chloroacetophenone | Hydrazine (B178648) hydrate | Methanol (B129727) | Fused thiadiazolo-triazine derivatives | 65-72 |
| This compound | Ethyl bromoacetate | Various anilines | DMF | Substituted 2-(thiazolidin-4-one) derivatives | 60-75 |
Structural Characterization Methodologies
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific spectral data for 5-Ethoxy-1,3,4-thiadiazole-2-thiol is not widely published, the expected chemical shifts can be inferred from data on closely related 1,3,4-thiadiazole (B1197879) derivatives. growingscience.comdergipark.org.tr
For the ethoxy group, the ¹H NMR spectrum would be expected to show a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, characteristic of an ethyl group. The N-H proton of the thiadiazole ring, if present in the thiol-thione tautomeric equilibrium, would likely appear as a broad singlet. jmchemsci.com
In ¹³C NMR spectra of similar 5-substituted-1,3,4-thiadiazole-2-amines, the carbon atom of the C=N group within the thiadiazole ring typically resonates in the range of 148-169 ppm. growingscience.comresearchgate.net The carbons of the ethoxy group would appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogous Compounds
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Ethoxy -CH₃ | Triplet | ~14-16 |
| Ethoxy -OCH₂- | Quartet | ~60-70 |
| Thiadiazole C2 | - | >160 (Thione form) |
| Thiadiazole C5 | - | >150 |
| Thiadiazole N-H | Broad Singlet | - |
Note: The exact chemical shifts can vary based on the solvent and the specific tautomeric form present.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For 1,3,4-thiadiazole derivatives, several key absorption bands are expected. Studies on analogous 5-substituted-1,3,4-thiadiazol-2-amines show a stretching vibration for the N-H group between 3072-3400 cm⁻¹. growingscience.com The C=N stretching vibration characteristic of the thiadiazole ring is observed in the range of 1590–1636 cm⁻¹, while the C-S-C stretch of the ring appears between 812-854 cm⁻¹. growingscience.comdergipark.org.trjmchemsci.com The presence of a thione group (C=S) would give rise to a characteristic absorption band, typically in the region of 1050-1250 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for 1,3,4-Thiadiazole Derivatives
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3072 - 3400 |
| C-H (aliphatic) | Stretching | 2931 - 2962 |
| C=N (ring) | Stretching | 1590 - 1636 |
| C=S (thione) | Stretching | 1050 - 1250 |
| C-S-C (ring) | Stretching | 812 - 854 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition. In the mass spectra of related 1,3,4-thiadiazole compounds, the molecular ion peak is typically observed, confirming the molecular weight. growingscience.comresearchgate.net The fragmentation pattern can also provide structural clues. For this compound, expected fragmentation could involve the loss of the ethoxy group or other small fragments from the heterocyclic ring.
X-ray Crystallography and Solid-State Structural Elucidation
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state. The crystal structure has been determined for the thione tautomer, 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione.
Determination of Crystal Structure and Unit Cell Parameters
The crystal structure analysis of 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione reveals that it crystallizes in the triclinic system. In the crystal, molecules are linked by N—H⋯S hydrogen bonds, forming inversion dimers.
Table 3: Crystal Data and Structure Refinement for 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione
| Parameter | Value |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 6.0308 (12) |
| b (Å) | 8.1171 (16) |
| c (Å) | 8.7616 (18) |
| α (°) | 116.55 (4) |
| β (°) | 93.70 (3) |
| γ (°) | 106.10 (3) |
| Volume (ų) | 359.7 (2) |
| Z | 2 |
Z = number of molecules in the unit cell.
Analysis of Bond Distances and Angles within the Thiadiazole Ring
The detailed analysis of the crystal structure provides precise bond lengths and angles within the 1,3,4-thiadiazole ring of the thione tautomer. The 1,3,4-thiadiazole-2-thione unit is essentially planar. The bond distance for N4—C5 is shorter than that of C2—N3, which is consistent with a double bond character for the former.
Table 4: Selected Bond Distances for 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione
| Bond | Distance (Å) |
| S1—C5 | 1.738 (2) |
| S1—C2 | 1.740 (2) |
| C2—N3 | 1.325 (3) |
| C2=S6 | 1.666 (2) |
| N3—N4 | 1.385 (3) |
| N4=C5 | 1.293 (3) |
| C5—O7 | 1.336 (3) |
Planarity and Dihedral Angle Analysis of Molecular Fragments
X-ray crystallography studies provide critical insights into the three-dimensional structure of this compound. The 1,3,4-thiadiazole-2-thione unit of the molecule is notably planar, with a root-mean-square (r.m.s.) deviation of 0.011 Å from the plane defined by its seven constituent atoms. nih.gov A key feature of its conformation is the orientation of the ethoxy group relative to the central heterocyclic ring. The dihedral angle, which measures the twist between the plane of the five-membered thiadiazole ring and the plane of the ethoxy group, has been determined to be 4.9 (2)°. nih.gov This small angle indicates that the ethoxy group is nearly coplanar with the thiadiazole ring.
In a related derivative, N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide, the dihedral angle between the thiadiazole and phenyl rings is larger, at 28.08 (7)°. nih.govresearchgate.net
Table 1: Dihedral Angle Data for this compound and a Related Derivative
| Compound | Molecular Fragments | Dihedral Angle (°) |
| This compound | 1,3,4-Thiadiazole ring and Ethoxy group | 4.9 (2) nih.gov |
| N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide | Thiadiazole ring and Phenyl ring | 28.08 (7) nih.govresearchgate.net |
Identification and Characterization of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
In a similar fashion, the derivative N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide also forms inversion dimers, but through N—H⋯N hydrogen bonds. nih.govresearchgate.net The consistent formation of dimers via hydrogen bonding highlights the importance of this intermolecular force in the solid-state arrangement of this class of compounds.
Table 2: Hydrogen Bonding Parameters
| Compound | Donor-H···Acceptor | Interaction Type | Resulting Motif |
| This compound | N—H···S nih.gov | Intermolecular Hydrogen Bond | Inversion Dimer nih.gov |
| N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide | N—H···N nih.govresearchgate.net | Intermolecular Hydrogen Bond | Inversion Dimer nih.govresearchgate.net |
Elemental Analysis for Compositional Confirmation
Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound (C₄H₆N₂OS₂), the experimentally measured values for carbon, hydrogen, and nitrogen show close agreement with the theoretically calculated percentages, confirming the molecular formula. nih.gov This analytical method is a standard procedure for validating the chemical structures of newly synthesized 1,3,4-thiadiazole derivatives. researchgate.net
Table 3: Elemental Analysis Data for C₄H₆N₂OS₂
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 29.62 nih.gov | 29.75 nih.gov |
| Hydrogen (H) | 3.73 nih.gov | 3.58 nih.gov |
| Nitrogen (N) | 17.27 nih.gov | 16.56 nih.gov |
Coordination Chemistry of 5 Ethoxy 1,3,4 Thiadiazole 2 Thiol and Its Derivatives
Ligand Properties and Metal Complexation Capabilities
The coordinating ability of 5-substituted-1,3,4-thiadiazole-2-thiol derivatives is dictated by the presence of multiple potential donor atoms, rendering them versatile ligands for a variety of metal ions.
Identification of Potential Chelation Sites (Sulfur, Nitrogen, Oxygen Donor Atoms)
The 1,3,4-thiadiazole-2-thiol (B7761032) ring system inherently possesses several potential coordination sites. The exocyclic thiol group (-SH) can be deprotonated to form a thiolate (-S⁻), which is a soft donor and readily coordinates to transition metals. nih.gov Additionally, the heterocyclic ring contains two nitrogen atoms, which are potential donor sites. mdpi.com Spectroscopic studies on related compounds have shown that one of the thiadiazole nitrogen atoms is often involved in chelation. mdpi.combohrium.com In the case of 5-Ethoxy-1,3,4-thiadiazole-2-thiol, the ethoxy group introduces an oxygen atom, which could also potentially participate in coordination, although this is less commonly observed in related structures where sulfur and nitrogen coordination dominates. The thiadiazole ring itself imparts a diverse coordination ability towards metal ions. jmchemsci.com
The tautomeric nature of these ligands, existing in both thiol and thione forms, further influences their coordination behavior. Deprotonation of the thiol group is a common prerequisite for complexation. nih.gov
Synthesis of Transition Metal Complexes (e.g., Chromium, Nickel)
The synthesis of transition metal complexes with 1,3,4-thiadiazole-2-thiol derivatives is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often under reflux. nih.govjmchemsci.com For instance, complexes of a new derivative of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) with chromium(III) and nickel(II) have been successfully synthesized. jmchemsci.com Similarly, complexes of Co(II), Ni(II), and Cu(II) with 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole have been prepared and characterized. researchgate.net The stoichiometry of the resulting complexes, i.e., the ligand-to-metal ratio, can vary. For example, studies on related thiadiazole derivatives have reported both 1:1 and 2:1 ligand-to-metal ratios in their complexes with Zn(II) and Cu(II) respectively. mdpi.comnih.gov
Structural Elucidation of Metal-Thiadiazole Complexes
The determination of the three-dimensional structure of these metal complexes is crucial for understanding their properties and potential applications.
Determination of Coordination Geometry (e.g., Square Planar, Octahedral)
The coordination geometry of metal complexes with 1,3,4-thiadiazole-2-thiol derivatives is influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. Based on spectroscopic data and theoretical studies of analogous compounds, various geometries have been proposed. For instance, a square planar geometry has been suggested for a Ni(II) complex of a 5-amino-1,3,4-thiadiazole-2-thiol derivative, while an octahedral geometry was proposed for the corresponding Cr(III) complex. jmchemsci.com In other studies, tetrahedral geometries have been proposed for various metal complexes, with the exception of Cu(II) complexes which often exhibit a square planar structure. nih.govuobaghdad.edu.iq
Table 1: Proposed Coordination Geometries for Metal Complexes of 1,3,4-Thiadiazole-2-thiol Derivatives
| Metal Ion | Ligand Derivative | Proposed Geometry |
| Ni(II) | (E)-(5-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)furan-2-yl-methanol) | Square Planar jmchemsci.com |
| Cr(III) | (E)-(5-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)furan-2-yl-methanol) | Octahedral jmchemsci.com |
| Pd(II) | 2-Hydroxy-3-((5-mercapto-1,3,4-thiadiazol-2-yl)diazenyl)-1-naphthaldehyde | Square Planar uobaghdad.edu.iq |
| Pt(IV) | 2-Hydroxy-3-((5-mercapto-1,3,4-thiadiazol-2-yl)diazenyl)-1-naphthaldehyde | Octahedral uobaghdad.edu.iq |
| Re(V) | 2-Hydroxy-3-((5-mercapto-1,3,4-thiadiazol-2-yl)diazenyl)-1-naphthaldehyde | Octahedral uobaghdad.edu.iq |
| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar nih.gov |
Note: This table is based on data from analogous compounds due to the limited direct research on this compound.
Analysis of Supramolecular Architecture in Solid-State Complexes
In the solid state, metal complexes of thiadiazole derivatives can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, leading to the formation of extended supramolecular architectures. These interactions play a significant role in the crystal packing and can influence the material's properties. For example, the use of pyridyl-substituted 1,3,4-oxadiazoles, which are structurally related to thiadiazoles, as building blocks has led to the synthesis of coordination polymers with interesting supramolecular assemblies. mdpi.com The potential for hydrogen bonding arises from the N-H groups in the thiadiazole ring or other functional groups on the ligand.
Spectroscopic and Computational Approaches to Complex Characterization
A combination of spectroscopic techniques and computational methods is employed to elucidate the structure and bonding in these metal complexes.
FT-IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. The disappearance of the ν(S-H) band in the spectra of the complexes compared to the free ligand suggests deprotonation and coordination through the sulfur atom. nih.gov Shifts in the ν(C=N) and ν(N-N) bands of the thiadiazole ring are indicative of the involvement of the ring nitrogen atoms in coordination. mdpi.comjmchemsci.com The appearance of new bands at lower frequencies can be attributed to metal-sulfur (M-S) and metal-nitrogen (M-N) vibrations. jmchemsci.com
¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their diamagnetic metal complexes in solution. nih.govmdpi.com Changes in the chemical shifts of the protons and carbons near the potential coordination sites upon complexation provide further evidence of metal-ligand bonding. nih.gov
UV-Visible spectroscopy provides information about the electronic transitions within the complex and helps in proposing the coordination geometry. The spectra of the complexes typically show bands corresponding to intra-ligand transitions and charge-transfer transitions between the ligand and the metal ion. nih.govuobaghdad.edu.iq
Computational studies, such as those using the HyperChem program, have been utilized to perform theoretical treatments of these ligands and their metal complexes in the gas phase, helping to predict and confirm their structures. jmchemsci.comuobaghdad.edu.iq
Table 2: Key Spectroscopic Data for Characterization of 1,3,4-Thiadiazole-2-thiol Complexes
| Spectroscopic Technique | Key Observation | Interpretation |
| FT-IR | Disappearance of ν(S-H) band | Deprotonation and coordination via sulfur nih.gov |
| FT-IR | Shift in ν(C=N) and ν(N-N) bands | Coordination via ring nitrogen(s) mdpi.comjmchemsci.com |
| FT-IR | Appearance of new low-frequency bands | Formation of M-S and M-N bonds jmchemsci.com |
| ¹H & ¹³C NMR | Changes in chemical shifts | Evidence of metal-ligand bonding nih.gov |
| UV-Vis | Shift in absorption bands | Confirmation of complexation and indication of geometry nih.govuobaghdad.edu.iq |
Note: This table summarizes general findings from studies on analogous compounds.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for the theoretical investigation of molecular systems. These methods allow for a detailed exploration of the geometric and electronic characteristics of 5-Ethoxy-1,3,4-thiadiazole-2-thiol.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), are used to determine its most stable three-dimensional conformation, a process known as geometry optimization. rsc.org These calculations can predict bond lengths, bond angles, and dihedral angles.
Studies on analogous structures, such as N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide, have shown that the 1,3,4-thiadiazole (B1197879) ring is essentially planar. nih.gov In this related compound, the bond lengths of C2—N3 and C5—N4 were found to be 1.298 (2) Å and 1.282 (2) Å, respectively, indicating double bond character. nih.gov It is anticipated that the thiadiazole ring in this compound also exhibits a high degree of planarity. The ethoxy group and the thiol group will have specific orientations relative to the central ring, which are crucial for understanding its intermolecular interactions.
The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also elucidated through DFT. This information is vital for predicting the molecule's reactivity and spectroscopic properties.
Table 1: Representative Predicted Structural Parameters for a 1,3,4-Thiadiazole Ring System
| Parameter | Predicted Value |
| C2-N3 Bond Length | ~1.30 Å |
| C5-N4 Bond Length | ~1.28 Å |
| C2-S1 Bond Length | ~1.75 Å |
| C5-S1 Bond Length | ~1.75 Å |
| N3-N4 Bond Length | ~1.38 Å |
Note: The values are approximate and based on calculations of similar 1,3,4-thiadiazole structures. Actual values for this compound would require specific DFT calculations.
Prediction of Reactivity and Reaction Pathways
The reactivity of a molecule is intrinsically linked to its electronic structure. A key concept in this regard is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability.
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and can be more easily excited, indicating higher chemical reactivity. Conversely, a larger gap implies greater stability. Theoretical studies on various substituted thiadiazoles have demonstrated that the nature and position of substituents significantly influence the HOMO-LUMO gap and, consequently, the reactivity. For this compound, the electron-donating ethoxy group and the thiol group are expected to modulate the energies of the frontier orbitals.
Molecular Orbital Analysis and Electronic Charge Distribution
A detailed analysis of the molecular orbitals provides a deeper understanding of the bonding and electronic characteristics of this compound. The HOMO is typically associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively.
In related thiadiazole derivatives, the HOMO is often localized on the sulfur atom and the substituted groups, while the LUMO may be distributed over the thiadiazole ring. The distribution of electronic charge across the molecule can be visualized using Molecular Electrostatic Potential (MESP) maps. These maps show regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the nitrogen atoms of the thiadiazole ring and the oxygen of the ethoxy group are expected to be regions of negative potential.
Molecular Modeling and Simulation Techniques
Beyond the quantum mechanical description of a single molecule, molecular modeling and simulation techniques allow for the study of the dynamic behavior of this compound and its interactions with its environment.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govtandfonline.comnih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational changes of this compound and its interactions with other molecules, such as solvent molecules or biological macromolecules. nih.govtandfonline.com
In the context of drug design, MD simulations are frequently employed to investigate the stability of a ligand bound to the active site of a protein. nih.govnih.gov For this compound, if it were to be considered as a potential ligand for a biological target, MD simulations could reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov These simulations provide insights into the binding mechanism and can help to explain the basis of molecular recognition. nih.gov
Pharmacophore Modeling and Ligand-Based Design (Focus on Methodology)
Pharmacophore modeling is a widely used technique in drug discovery that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. researchgate.netnih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown.
The methodology for ligand-based pharmacophore modeling typically involves the following steps:
Selection of a Training Set: A group of molecules with known biological activity against a specific target is selected. nih.gov
Conformational Analysis: The possible three-dimensional conformations of each molecule in the training set are generated.
Feature Identification: Common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, are identified among the active molecules. researchgate.netnih.gov
Pharmacophore Model Generation: A 3D model is constructed that represents the spatial arrangement of these essential features.
Validation: The generated pharmacophore model is tested for its ability to distinguish between active and inactive compounds. nih.gov
For a class of compounds like substituted 1,3,4-thiadiazoles, pharmacophore models can be developed to guide the design of new derivatives with improved potency and selectivity. nih.gov The ethoxy group of this compound could be identified as a hydrophobic feature, while the nitrogen atoms of the thiadiazole ring and the oxygen atom could act as hydrogen bond acceptors. The thiol group can act as a hydrogen bond donor. These features, in their specific spatial arrangement, would constitute the pharmacophore for its potential biological activity.
Theoretical Study of Molecular Structure (e.g., HyperChem program)
The molecular structure of this compound and its derivatives has been a subject of interest for theoretical investigation. Computational chemistry programs like HyperChem are utilized to model the three-dimensional structure of such molecules and to calculate various properties. These studies often employ semi-empirical methods or more advanced ab initio and density functional theory (DFT) calculations to predict molecular geometries, bond lengths, bond angles, and dihedral angles.
In a theoretical study on a related compound, 5-amino-1,3,4-thiadiazole-2-thiol (B144363), the HyperChem 7.51 program was used to perform a theoretical investigation. Such studies can help in understanding the electrostatic potential of the ligand, which is crucial for identifying the most active sites for chemical reactions.
The crystallographic analysis reveals that the 1,3,4-thiadiazole-2-thione unit is planar. The bond distance between N4 and C5 is shorter than that between C2 and N3, which is consistent with a double bond character for the former. The following tables present selected bond lengths and bond angles for 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione based on experimental crystallographic data.
Bond Lengths for 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione
| Atom 1 | Atom 2 | Bond Length (Å) |
| N4 | C5 | 1.293 (3) |
| C2 | N3 | 1.325 (3) |
Data obtained from crystallographic studies.
Bond Angles for 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C5 | N4 | C(ethoxy) | Not specified |
| N3 | C2 | S(thione) | Not specified |
Specific bond angle data was not detailed in the provided search results.
Theoretical studies, often in conjunction with experimental data, are crucial for a comprehensive understanding of the molecular characteristics of this compound and its derivatives, paving the way for the rational design of new compounds with desired properties.
Advanced Applications in Chemical Sciences Excluding Biological/clinical
Role as Versatile Chemical Building Blocks in Organic Synthesis
5-Ethoxy-1,3,4-thiadiazole-2-thiol serves as a valuable and versatile building block in the field of organic synthesis. The presence of multiple reactive sites within its structure, namely the thiol group, the nitrogen atoms of the thiadiazole ring, and the potential for reactions at the ethoxy group, allows for a wide array of chemical transformations. This adaptability makes it a key intermediate in the synthesis of more complex molecules.
The thiol group, in particular, is a focal point for derivatization. It can readily undergo reactions such as alkylation, acylation, and addition to unsaturated systems, enabling the introduction of diverse functionalities. For instance, derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have been utilized in the preparation of novel amines with potential anticonvulsant activity. sigmaaldrich.com The reactivity of the amine group in such derivatives highlights the potential of the thiadiazole scaffold in constructing pharmacologically relevant molecules. nih.gov
Furthermore, the 1,3,4-thiadiazole (B1197879) ring itself can participate in various chemical reactions. The synthesis of N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide from 5-amino-2-ethoxy-1,3,4-thiadiazole demonstrates the utility of this scaffold in creating amide derivatives. nih.govresearchgate.net This reaction, involving the treatment with benzoyl chloride, showcases a common strategy for modifying the thiadiazole core. nih.gov The resulting compound is itself an intermediate for further chemical transformations. nih.gov
The versatility of this compound and its analogs as building blocks is a recurring theme in the chemical literature. The ability to systematically modify the structure at different positions allows for the generation of libraries of compounds for various screening purposes.
Applications in Material Science and Engineering
The unique electronic and structural properties of the 1,3,4-thiadiazole ring have led to the exploration of its derivatives, including this compound, in the field of material science and engineering.
Development of Dyes and Specialized Functional Materials
Derivatives of 1,3,4-thiadiazole are recognized for their potential in the development of dyes and other functional materials. The synthesis of heterocyclic azo dyes, for example, has been achieved by diazotizing 5-phenyl-1,3,4-thiadiazole-2-amine and coupling it with various compounds. researchgate.net While this specific example does not involve the ethoxy substituent, it underscores the chromophoric potential of the 1,3,4-thiadiazole scaffold. The incorporation of different substituents, such as the ethoxy group, can be used to tune the color and other photophysical properties of the resulting dyes.
The 1,3,4-thiadiazole ring is a mesoionic system, meaning it possesses discrete regions of positive and negative charges. nih.gov This inherent polarity, combined with the presence of both σ and π electrons, makes its derivatives highly polarizable. nih.gov This characteristic is advantageous for creating materials that can interact with light and electric fields, opening up possibilities for applications in nonlinear optics and other specialized functional materials.
Research on Oxidation Inhibitors
The thiol group present in this compound suggests its potential as an antioxidant or oxidation inhibitor. Thiol-containing compounds are known to act as radical scavengers. Research into 5-substituted-1,3,4-thiadiazole-2-thiols has shown that structural modifications can lead to potent antioxidant activities. researchgate.net Although this research focused on a series of thirteen different derivatives, the underlying principle of the thiol group's antioxidant capacity is relevant to this compound. The 1,3,4-thiadiazole scaffold itself, when combined with the antioxidant thiol group, is a promising platform for designing new antioxidant agents. researchgate.net The ability of these compounds to protect materials from oxidative degradation is an area of active investigation.
Agrochemical Research and Development
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the agrochemical industry, with numerous derivatives patented as herbicides and bactericides. nih.gov The structural similarities of 1,3,4-thiadiazole to pyrimidine, a key component of nucleic acids, allow its derivatives to potentially interfere with essential cellular processes in pests and pathogens. nih.gov
Investigation of Herbicidal and Bactericidal Agent Concepts
Research has explored the potential of 1,3,4-thiadiazole derivatives as both herbicidal and bactericidal agents. nih.gov The fungicidal properties of related compounds, such as 5-ethoxy-3-trichloromethyl-1,2,4-thiadiazole (ETMT), have been evaluated, indicating the broader potential of ethoxy-substituted thiadiazoles in crop protection. nih.gov While ETMT is an isomer of the compound of focus, this research highlights the interest in this class of molecules for their biocidal activities.
Studies on benzothiazole (B30560) derivatives bearing a 1,3,4-thiadiazole moiety have shown their potential as antiviral and antibacterial agents, particularly against plant pathogens like Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum. researchgate.net This further supports the exploration of this compound and its derivatives as leads for new agrochemical products. The synthesis of various 2,5-disubstituted 1,3,4-thiadiazoles and their evaluation against phytopathogenic fungi have also demonstrated the fungicidal potency of this heterocyclic system. researchgate.net
Studies on Nitrification Inhibition
A significant area of agrochemical research involving 1,3,4-thiadiazole derivatives is their role as nitrification inhibitors. Nitrification, the biological oxidation of ammonia (B1221849) to nitrate, can lead to nitrogen loss from the soil and environmental pollution. Inhibiting this process can improve nitrogen use efficiency in agriculture.
A green, one-pot synthesis method has been developed for 5-substituted-1,3,4-thiadiazole-2-thiols, which have been identified as new potent nitrification inhibitors. researchgate.net This research highlights the potential for these compounds to contribute to more sustainable agricultural practices by optimizing nitrogen management. researchgate.net
Corrosion Inhibition Studies
There are no specific studies available that investigate the efficacy of this compound as a corrosion inhibitor. Research in this area has predominantly focused on other substituted 1,3,4-thiadiazoles, such as the 5-amino-1,3,4-thiadiazole-2-thiol derivative. These studies have demonstrated that the 1,3,4-thiadiazole ring, with its heteroatoms (nitrogen and sulfur), can effectively adsorb onto metal surfaces and form a protective layer, thereby inhibiting corrosion. nih.govnih.gov The mechanism of inhibition is often attributed to the presence of lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the heterocyclic ring, which facilitate the adsorption process.
Adsorption Mechanisms on Metal Surfaces
Without experimental or theoretical studies on this compound, its specific adsorption mechanism on metal surfaces cannot be detailed. For related thiadiazole compounds, adsorption has been found to follow various isotherms, including the Langmuir adsorption isotherm, and can involve a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding). nih.gov The nature of the substituent on the thiadiazole ring significantly influences the electron density distribution in the molecule and, consequently, its adsorption behavior and inhibition efficiency.
Development of Surface Protection Strategies
Given the absence of research on its corrosion inhibition properties, this compound has not been specifically incorporated into surface protection strategies. The development of such strategies is contingent on a thorough understanding of the inhibitor's performance in various corrosive environments and its interaction with different metal substrates. While other thiadiazole derivatives have shown promise as components in protective coatings and as additives to corrosive media, similar applications for the ethoxy derivative have not been reported. nih.gov
Future Perspectives and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of 1,3,4-thiadiazole (B1197879) derivatives is an active area of research. mdpi.com Current methods for preparing the core structure often involve the cyclization of thiosemicarbazide (B42300) or its derivatives. mdpi.comnih.gov For instance, the reaction of ethyl thiocarbazinate with carbon disulfide in the presence of potassium hydroxide (B78521) and methanol (B129727) under reflux conditions yields 5-Ethoxy-1,3,4-thiadiazole-2-thiol. nih.gov Another approach involves the heterocyclization of thiosemicarbazide with carbon disulfide and potassium hydroxide in ethanol (B145695) to form 5-amino-1,3,4-thiadiazole-2-thiol (B144363), a key intermediate that can be further modified. mdpi.com
Future research is aimed at developing more environmentally friendly and efficient synthetic routes. This includes the exploration of one-pot reactions and the use of greener solvents and catalysts to minimize waste and energy consumption. researchgate.net Continuous flow synthesis is also being investigated as a safe and efficient method for producing thiadiazole heterocycles, particularly for handling hazardous reagents. nih.gov
Development of Advanced Derivatization Methodologies for Enhanced Functionality
The functionalization of the this compound scaffold is crucial for tuning its properties for specific applications. The thiol group is a key site for derivatization, allowing for reactions such as S-alkylation. researchgate.net For example, reacting the thiol with 2-bromoacetophenone (B140003) derivatives can introduce new substituents. nih.gov
Advanced derivatization strategies are being explored to create a diverse library of compounds with enhanced biological activities or material properties. This includes the synthesis of derivatives bearing various functional groups on attached aromatic rings. nih.gov The goal is to develop molecules with improved efficacy and selectivity for targets such as enzymes or receptors. researchgate.net
Deeper Computational Insights into Molecular Behavior and Interactions
Computational chemistry is playing an increasingly important role in understanding the structure-activity relationships of 1,3,4-thiadiazole derivatives. Density Functional Theory (DFT) calculations are being used to rationalize experimental findings and predict the geometry and electronic properties of these molecules. nih.gov
Molecular docking studies are employed to investigate the binding interactions of thiadiazole derivatives with biological targets, such as enzymes. dovepress.comnih.gov These computational models help in identifying key interactions and guiding the design of more potent inhibitors. For instance, docking studies have been used to understand how these compounds interact with enzymes like 14-α-sterol demethylase. nih.gov Future work will likely involve more sophisticated computational methods to predict a wider range of properties and behaviors.
Integration into Advanced Supramolecular Architectures and Nanomaterials
The unique structural features of 1,3,4-thiadiazoles, including their ability to form hydrogen bonds and coordinate with metal ions, make them attractive building blocks for supramolecular chemistry and materials science. nih.gov In the crystalline state, this compound molecules form inversion dimers through N—H⋯S hydrogen bonds. nih.gov
Researchers are exploring the use of these compounds in the construction of coordination polymers and other complex architectures. sigmaaldrich.com The ability of the thiadiazole ring to act as a linker and the thiol group to bind to metal surfaces opens up possibilities for their use in nanomaterials and organic electronic devices.
Methodological Advancements in Characterization and Analysis
A range of analytical techniques are employed to characterize this compound and its derivatives. These include spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and mass spectrometry to confirm the chemical structure. researchgate.netjmchemsci.com Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional molecular structure, including bond lengths, angles, and intermolecular interactions. nih.govnih.gov
Future advancements in analytical methodologies will likely focus on developing more sensitive and high-throughput techniques for the analysis of these compounds and their interactions in complex biological systems. This could include the use of advanced mass spectrometry techniques for metabolomics and proteomics studies to elucidate their mechanisms of action.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Ethoxy-1,3,4-thiadiazole-2-thiol, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via cyclization of ethyl thiocarbazinate with carbon disulfide (CS₂) in the presence of KOH under reflux conditions. Key steps include acidification with HCl to precipitate the product and recrystallization from ethanol for purity . Alternative methods involve ultrasound-assisted synthesis to enhance reaction efficiency, as demonstrated for analogous thiadiazole derivatives .
- Optimization : Variables such as solvent choice (e.g., ethanol vs. acetonitrile), reaction time (6–36 hours), and catalysts (e.g., CuI with 2-picolinic acid) can significantly impact yield and purity .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1350 cm⁻¹ and NH bands at ~3100 cm⁻¹) .
- NMR : ¹H NMR confirms ethoxy groups (δ 4.4 ppm for CH₂, δ 1.4 ppm for CH₃) and NH protons (δ 13.7 ppm). ¹³C NMR verifies C=S (δ 184.2 ppm) and C-O (δ 165.6 ppm) .
- X-Ray Crystallography : Resolves planar geometry of the thiadiazole ring and hydrogen-bonded dimers (N–H⋯S interactions) .
Q. What are the key chemical properties influencing the reactivity of this compound in further derivatization?
- Reactivity : The thiol (-SH) group enables nucleophilic substitution (e.g., alkylation with benzyl halides) , while the ethoxy group can undergo hydrolysis under acidic/basic conditions to form disulfide derivatives .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the biological activity of this compound derivatives?
- Methodology :
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .
- Molecular Docking : Simulate interactions with biological targets (e.g., carbonic anhydrase-II) using pharmacophore models, as shown for analogous thiadiazole-thiols .
Q. How can researchers resolve contradictions in synthetic yields reported across studies?
- Analysis : Discrepancies often arise from variations in catalysts (e.g., CuI vs. ultrasound ), solvent polarity, or purification methods. Systematic optimization studies using Design of Experiments (DoE) can identify critical factors .
- Case Study : Ultrasound-assisted synthesis of 5-(benzylthio) derivatives improved yields by 20–30% compared to traditional methods .
Q. What strategies mitigate degradation or dimerization of this compound during biological assays?
- Stabilization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
